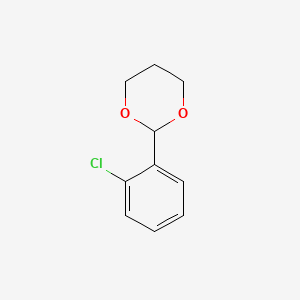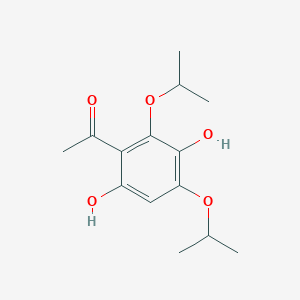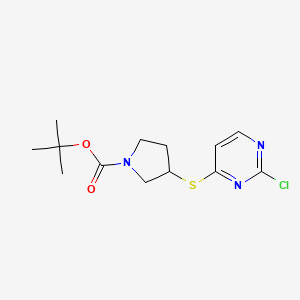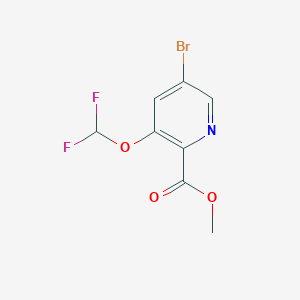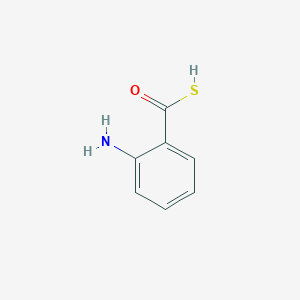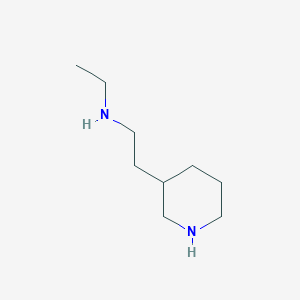![molecular formula C11H18ClNO2 B13972437 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid](/img/structure/B13972437.png)
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a chloromethyl group attached to a spirocyclic azaspiro[4.4]nonane core, which is further connected to an acetic acid moiety. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common approach is the nucleophilic substitution reaction, where a chloromethyl group is introduced to the spirocyclic core. This can be achieved using chloromethylating agents under controlled conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is crucial to achieving high efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can be substituted with other nucleophiles to create a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under basic or acidic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The spirocyclic core provides a rigid scaffold that can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetic acid
- tert-Butyl 2,7-diazaspiro[4.4]nonane-2-carboxylate
Uniqueness
2-(7-(Chloromethyl)-2-azaspiro[4.4]nonan-2-yl)acetic acid stands out due to its chloromethyl group, which imparts unique reactivity and potential for covalent modification of biomolecules. The spirocyclic structure also contributes to its stability and rigidity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C11H18ClNO2 |
|---|---|
Peso molecular |
231.72 g/mol |
Nombre IUPAC |
2-[8-(chloromethyl)-2-azaspiro[4.4]nonan-2-yl]acetic acid |
InChI |
InChI=1S/C11H18ClNO2/c12-6-9-1-2-11(5-9)3-4-13(8-11)7-10(14)15/h9H,1-8H2,(H,14,15) |
Clave InChI |
RBRXRHYXESZHRY-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCN(C2)CC(=O)O)CC1CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


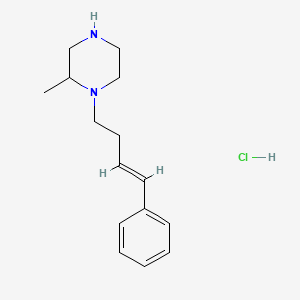
![8-(Bromomethyl)-2-azaspiro[4.5]decane](/img/structure/B13972363.png)

![Spiro[2.2]pentane-1-sulfonyl chloride](/img/structure/B13972372.png)
